molecular formula C9H13NO2S B095033 N-Ethyl-O-toluenesulfonamide CAS No. 1077-56-1

N-Ethyl-O-toluenesulfonamide

Cat. No.: B095033
CAS No.: 1077-56-1
M. Wt: 199.27 g/mol
InChI Key: NATWUQFQFMZVMT-UHFFFAOYSA-N
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Description

N-Ethyl-O-toluenesulfonamide is an organic compound with the chemical formula C9H13NO2S. It is a white crystalline powder known for its good solubility in various organic solvents. This compound is used in various applications due to its unique chemical properties, including its role as a plasticizer and its use in organic synthesis .

Preparation Methods

N-Ethyl-O-toluenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of toluenesulfonamide with ethylating agents under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide or acetonitrile. The reaction mixture is heated to facilitate the ethylation process, resulting in the formation of this compound .

Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

N-Ethyl-O-toluenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Scientific Research Applications

N-Ethyl-O-toluenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other nitrogen-containing compounds.

    Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions.

    Industry: this compound is used as a plasticizer in the production of polymers and resins.

Comparison with Similar Compounds

Properties

IUPAC Name

N-ethyl-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATWUQFQFMZVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052416
Record name N-Ethyltoluene-2-sulphonamide
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Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenesulfonamide, N-ethyl-2-methyl-
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CAS No.

1077-56-1
Record name N-Ethyl-o-toluenesulfonamide
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Record name N-Ethyl-o-toluenesulfonamide
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Record name Benzenesulfonamide, N-ethyl-2-methyl-
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Record name N-Ethyltoluene-2-sulphonamide
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Record name N-ethyltoluene-2-sulphonamide
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Record name N-ETHYL-O-TOLUENESULFONAMIDE
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Record name N-ETHYL-O-TOLUENESULFONAMIDE
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Synthesis routes and methods

Procedure details

49.5 g of the sulfonic acid group-containing polyurethane was kneaded, in a nitrogen atmosphere at 150° C. using a pressure kneader, with 20 g of a styrene-isoprene block copolymer (Cariflex TR 1107, a product of Shell Chemical Ltd.), 2 g of sodium laurylbenzenesulfonate, 5 g of a polybutadiene diacrylate (BAC-45, a product of Osaka Organic Chemical Ind. Ltd.), 1 g of an aliphatic diacrylate (C-2000, a product of THERTOMER), 2 g of dioctyl fumarate, 2 g of 2,2- dimethoxyphenylacetophenone, 10 g of a maleinized polybutadiene (ME-1000-80, a product of Nippon Petrochemical Co., Ltd.), 7.5 g of N-ethyltoluenesulfonamide and 0.1 g of 2,2-di-t-butyl-p-cresol, thereby forming a uniform transparent photosensitive resin composition.
Name
2,2- dimethoxyphenylacetophenone
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
polybutadiene
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonic acid
Quantity
49.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
[Compound]
Name
polybutadiene diacrylate
Quantity
5 g
Type
reactant
Reaction Step Six
[Compound]
Name
aliphatic diacrylate
Quantity
1 g
Type
reactant
Reaction Step Seven
Name
C-2000
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
2 g
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Ethyl-O-toluenesulfonamide in the formulation of root canal sealers?

A: this compound acts as a component of the catalyst paste in certain experimental calcium-based root canal sealers. [, ] The catalyst paste is mixed with a base paste to initiate the setting reaction of the sealer.

Q2: Has research shown any specific benefits of using a catalyst paste containing this compound in these root canal sealers?

A: While the research doesn't explicitly isolate the role of this compound, the studies indicate that the overall catalyst paste composition contributes to the beneficial properties of the sealer. [, ] Specifically, the addition of pentaerythritol tetrasalicylate to the base paste of this experimental sealer formulation, alongside the use of this specific catalyst paste, resulted in improved setting time and reduced solubility. [, ] Further research is needed to isolate the specific contributions of this compound within this complex mixture.

Q3: Are there any commercially available root canal sealers that utilize this compound?

A: The research papers provided [, ] focus on experimental calcium-based root canal sealers and do not mention commercially available products containing this compound. It is essential to consult product information and manufacturer details to determine the composition of specific root canal sealers.

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